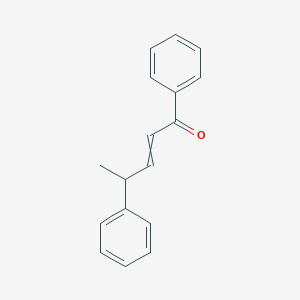

1,4-Diphenylpent-2-en-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

114245-62-4 |

|---|---|

Molecular Formula |

C17H16O |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

1,4-diphenylpent-2-en-1-one |

InChI |

InChI=1S/C17H16O/c1-14(15-8-4-2-5-9-15)12-13-17(18)16-10-6-3-7-11-16/h2-14H,1H3 |

InChI Key |

WZOSMADLLRPLTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Literature Review of Acyclic α Enones and Analogues

Historical Development of α-Enone Synthetic Methodologies

The synthesis of α,β-unsaturated carbonyl compounds, commonly known as enones, is a cornerstone of organic synthesis, with a rich history dating back to the 19th century. One of the earliest and most fundamental methods for the formation of these compounds is the Aldol (B89426) condensation. First reported by Charles Wurtz in 1872, this reaction involves the base- or acid-catalyzed reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone. sigmaaldrich.comiitk.ac.in Subsequent dehydration of this "aldol" adduct readily provides the conjugated enone, establishing a powerful method for carbon-carbon bond formation. wikipedia.orgsrmist.edu.in

A significant variation of this reaction is the Claisen-Schmidt condensation, independently described by Rainer Ludwig Claisen and J. Gustav Schmidt in 1880 and 1881. srmist.edu.inwikipedia.org This reaction specifically involves the condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen, under basic conditions. wikipedia.orgwisdomlib.org This crossed aldol reaction is particularly effective for synthesizing chalcones and their analogues, which are precursors to flavonoids and other biologically active molecules. wisdomlib.orgnumberanalytics.com The absence of α-hydrogens in one of the carbonyl partners prevents self-condensation, leading to higher yields of the desired cross-condensed product. wikipedia.org

Over the years, numerous modifications and new methodologies have been developed to improve the synthesis of α,β-unsaturated ketones. These include the use of various catalysts to enhance reaction rates and selectivity. researchgate.net For instance, zeolites like Hβ have been employed for the solvent-free synthesis of enones from alkynes and aldehydes through a tandem hydration/condensation pathway. rsc.org More recently, carbonylation reactions have emerged as an atom-efficient strategy to produce a wide array of α,β-unsaturated carbonyl compounds, including ketones, from readily available substrates. rsc.org The development of these methods has significantly expanded the toolkit available to synthetic chemists for accessing the versatile α-enone motif.

Prior Research on Stereoselective Reactions of Enones

The development of stereoselective reactions involving enones has been a major focus of modern organic synthesis, owing to the prevalence of chiral enone-derived structures in natural products and pharmaceuticals. nih.govuniroma1.it A significant breakthrough in this area has been the advent of organocatalysis, which utilizes small, chiral organic molecules to induce enantioselectivity in chemical transformations. acs.orgscienceopen.com This approach offers several advantages, including stability to air and moisture, and often avoids the use of toxic or expensive metal catalysts. acs.org

Chiral amines, particularly those derived from cinchona alkaloids, have proven to be highly effective organocatalysts for a variety of stereoselective enone reactions. acs.orgnih.gov These catalysts can activate enones through the formation of chiral iminium ions, which then react with nucleophiles in a highly enantioselective manner. acs.org For example, cinchona alkaloid-derived primary amines have been used to catalyze the enantioselective peroxidation of conjugated enones. acs.org

In addition to organocatalysis, chiral metal complexes have also been extensively developed for asymmetric reactions of enones. Chiral BINOL-derived ligands, for instance, have been incorporated into metallacycles that catalyze the asymmetric conjugate addition of boronic acids to α,β-enones with high enantioselectivity. acs.org Ruthenium complexes containing chiral bis(oxazolinyl)phenyl (phebox) ligands have been shown to be effective catalysts for the asymmetric three-component coupling of alkynes, enones, and aldehydes. researchgate.net These catalytic systems provide access to chiral γ,δ-unsaturated ketones and β-hydroxyketones with high yields and enantioselectivities. acs.orgresearchgate.net The ability to control the stereochemical outcome of reactions involving enones through the use of chiral catalysts has become an indispensable tool in the synthesis of complex, optically active molecules.

Overview of Computational Studies Applied to Unsaturated Carbonyl Compounds

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanisms and predicting the outcomes of reactions involving unsaturated carbonyl compounds. researchgate.net DFT calculations allow for the detailed study of reaction pathways, transition states, and the factors that govern selectivity, providing insights that can be difficult to obtain through experimental means alone. researchgate.netdntb.gov.ua

One area where DFT has been particularly impactful is in understanding the stereoselectivity of organocatalyzed reactions. For example, DFT studies on the N-heterocyclic carbene (NHC)-catalyzed intramolecular Stetter reaction have revealed that while the formation of the Breslow intermediate is the rate-determining step, the subsequent intramolecular Michael-type addition is the stereoselectivity-determining step. dntb.gov.ua Similarly, in cooperative NHC/Lewis acid catalyzed reactions, DFT has shown how the Lewis acid interacts with the substrates and intermediates to favor the formation of a specific stereoisomer. rsc.org

DFT has also been used to investigate the regioselectivity and stereoselectivity of cycloaddition reactions involving enones. In the [3+2] cycloaddition of diazopropane (B8614946) with chalcone (B49325) derivatives, DFT calculations have been used to predict which regio- and stereoisomer will be preferentially formed. mdpi.com Furthermore, computational studies have been employed to understand the photochemical reactions of enones, such as the anion radical [2+2] photocycloaddition of bis-enones, where DFT calculations have helped to validate the proposed reaction mechanisms. mdpi.com These computational analyses provide a molecular-level understanding of the reactivity of unsaturated carbonyl compounds, which is crucial for the design of new reactions and the optimization of existing ones.

Relevant Investigations on Structurally Similar Diphenylated Pentenone Systems

Comparative Synthetic Strategies for Related Isomers

The synthesis of diphenylated pentenone systems can be achieved through various strategies, often employing classical condensation reactions. For instance, the synthesis of (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one, a symmetrical diphenylated pentenone, is commonly achieved via a base-catalyzed aldol condensation between benzaldehyde (B42025) and acetone. researchgate.netjppres.com This method can be adapted to produce a range of substituted derivatives with good yields. jppres.com

The synthesis of the isomeric 1,5-diphenylpent-2,4-dien-1-one can be accomplished through the Claisen-Schmidt condensation of cinnamaldehyde (B126680) and acetophenone (B1666503), again using a base like potassium hydroxide (B78521). rjptonline.org For the synthesis of 1,3-diphenylprop-2-en-1-one derivatives, a common method involves the reaction of a substituted acetophenone with a substituted benzaldehyde in an ethanol (B145695) solution saturated with gaseous hydrochloric acid. google.com

A comparative overview of the synthesis of these related isomers is presented in the table below:

| Compound | Reactants | Catalyst/Conditions | Yield |

| (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one | Benzaldehyde, Acetone | NaOH, Ethanol | 85% jppres.com |

| 1,5-Diphenylpenta-2,4-dien-1-one | Cinnamaldehyde, Acetophenone | KOH, Methanol | 71% rjptonline.org |

| 1-[4-Chlorophenyl]-3-[3,5-dimethyl-4-hydroxyphenyl]prop-2-en-1-one | 4-Chloroacetophenone, 3,5-Dimethyl-4-hydroxybenzaldehyde | HCl, Ethanol | Not specified google.com |

Mechanistic Insights from Analogous Reactivity Studies

The reactivity of α,β-unsaturated ketones like 1,4-diphenylpent-2-en-1-one is dominated by the electrophilicity of the carbonyl carbon and the β-carbon of the enone system. Nucleophilic addition is a key reaction type for these compounds. khanacademy.orgmasterorganicchemistry.com The mechanism of nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. khanacademy.org When the nucleophile is weak, the reaction often requires acid catalysis to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. libretexts.org

In the context of diphenylated pentenone systems, mechanistic studies are often part of broader synthetic or reactivity investigations. For example, in the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, a primary amine, and diphenylphosphine (B32561) oxide, the formation of different cyclic products can be controlled by the choice of catalyst. rsc.org Quantum chemical calculations in such studies help to elucidate the reaction pathways and the role of the catalyst in directing the reaction towards a specific product. rsc.org

Photochemical reactions represent another important aspect of the reactivity of enones. These reactions are initiated by light and can proceed through various mechanisms, often involving radical intermediates. nih.govrsc.org The specific pathway depends on factors such as the presence of a photosensitizer and oxygen. nih.gov For instance, the photochemistry of some aromatic selenoxides, which can be considered structurally related to certain aspects of diphenylated systems, involves deoxygenation to form an oxidizing intermediate. nih.gov While specific mechanistic studies on this compound are not extensively detailed in the provided search results, the general principles of nucleophilic addition and photochemical reactivity of enones provide a solid framework for understanding its chemical behavior.

Synthetic Strategies and Methodological Development for 1,4 Diphenylpent 2 En 1 One

Targeted Synthesis via Wittig-Horner Reaction

The Horner-Wadsworth-Emmons (HWE) reaction, a well-established variant of the Wittig reaction, is a principal method for the synthesis of alkenes with a high degree of stereoselectivity. organic-chemistry.org It employs a phosphonate-stabilized carbanion, which offers greater nucleophilicity compared to the corresponding phosphonium (B103445) ylides used in the traditional Wittig reaction. organic-chemistry.org This reaction is particularly effective for producing (E)-alkenes from aldehydes and ketones. organic-chemistry.org Specifically for the synthesis of 1,4-Diphenylpent-2-en-1-one, the HWE reaction provides a reliable and efficient route. rsc.org

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of base, solvent, and reaction temperature. Research has demonstrated that solid catalysts, such as activated barium hydroxide (B78521) (Ba(OH)₂), can efficiently promote the Wittig-Horner reaction to produce acyclic α-enones in high yields. rsc.orgrsc.org The use of Ba(OH)₂ in a solvent like 1,4-dioxane (B91453) has been shown to be an effective method, often avoiding the need for strictly anhydrous conditions and inert atmospheres, which simplifies the experimental procedure. rsc.org

Strong bases are generally required to deprotonate the phosphonate (B1237965) ester and generate the reactive carbanion. organic-chemistry.org While bases like sodium hydride (NaH) and butyllithium (B86547) (BuLi) are commonly used, the selection of the base can influence both the yield and the stereochemical outcome. organic-chemistry.org Temperature also plays a significant role; while higher temperatures can increase the reaction rate, they may negatively impact stereoselectivity. nih.gov

Below is a representative table illustrating how reaction parameters can be varied to optimize the yield of α,β-unsaturated ketones in Wittig-Horner reactions.

| Entry | Phosphonate Reagent | Aldehyde/Ketone | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Diethyl (2-oxo-2-phenylethyl)phosphonate | 2-Phenylpropanal | Ba(OH)₂ | 1,4-Dioxane | 70 | High |

| 2 | Diethyl (2-oxo-2-phenylethyl)phosphonate | 2-Phenylpropanal | NaH | THF | 25 | Moderate-High |

| 3 | Diethyl (2-oxo-2-phenylethyl)phosphonate | 2-Phenylpropanal | BuLi | THF | -78 to 25 | Moderate-High |

| 4 | Triethyl phosphonoacetate | Benzaldehyde (B42025) | LiOH·H₂O | None | 25 | 97 (E-selectivity >95%) |

This table is a generalized representation based on typical Wittig-Horner reaction conditions and may not reflect the exact yields for this compound under all specified conditions.

A significant advantage of the Wittig-Horner reaction is its ability to control the stereochemistry of the resulting alkene. For the synthesis of α,β-unsaturated ketones, the reaction typically yields the (E)-isomer with high selectivity. organic-chemistry.org This stereochemical preference is attributed to steric approach control during the formation of the intermediate oxaphosphetane. organic-chemistry.org The thermodynamically more stable anti-periplanar arrangement of the reactants is favored, leading to the (E)-alkene after elimination of the phosphate (B84403) byproduct. organic-chemistry.org

The choice of phosphonate reagent and reaction conditions can further influence the E/Z ratio. Stabilized ylides, such as those derived from 2-oxoalkylphosphonates, predominantly form (E)-alkenes. masterorganicchemistry.com The presence of certain metal salts, like lithium halides, can sometimes affect the stereoselectivity, although this is more pronounced in traditional Wittig reactions. nih.gov For the synthesis of this compound, the use of activated barium hydroxide has been reported to provide the (E)-isomer stereoselectively. rsc.orgrsc.org To obtain the (Z)-isomer, alternative strategies such as the Still-Gennari modification of the HWE reaction, which employs phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF), might be explored. rsc.org

The mechanism of the Wittig-Horner reaction commences with the deprotonation of the α-carbon of the 2-oxoalkylphosphonate by a base, forming a nucleophilic phosphonate carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde (2-phenylpropanal in the case of this compound synthesis). This nucleophilic addition leads to the formation of a diastereomeric mixture of β-hydroxyphosphonate intermediates.

These intermediates then undergo elimination of a dialkylphosphate salt to form the alkene. The elimination is believed to proceed through a cyclic oxaphosphetane intermediate, similar to the Wittig reaction. The stereochemical outcome is largely determined at this stage. The rate-limiting step is typically the initial nucleophilic addition. organic-chemistry.org

Interestingly, the reaction pathway can be influenced by the acidity of the phosphonate. For less acidic phosphonates, the reaction with a solid base like Ba(OH)₂ may occur via an interfacial solid-liquid mechanism. rsc.org However, for more acidic 2-oxoalkylphosphonates, the base may dissolve, leading to a homogeneous reaction phase, potentially operating through a phase-transfer-like mechanism. rsc.org This highlights the nuanced mechanistic details that can be influenced by the specific reactants and conditions employed.

Exploration of Alternative Retrosynthetic Pathways for this compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. mdpi.com For this compound, several retrosynthetic disconnections can be considered beyond the Wittig-Horner approach.

One of the most common alternative strategies for the synthesis of chalcones and related α,β-unsaturated ketones is the Claisen-Schmidt condensation . kobe-u.ac.jpacs.org This reaction involves the base- or acid-catalyzed condensation of a ketone possessing α-hydrogens with an aromatic aldehyde that lacks α-hydrogens. kobe-u.ac.jp For this compound, this would involve the reaction of 1-phenylpropan-1-one with benzaldehyde. This method is often straightforward and can be performed under relatively simple conditions, including solvent-free approaches. nih.gov

Other modern synthetic methods for α,β-unsaturated ketones that represent alternative retrosynthetic pathways include:

Organocatalytic Syntheses : The use of small organic molecules as catalysts has emerged as a powerful tool in organic synthesis. nih.govmdpi.comorganic-chemistry.org For instance, α,β-unsaturated ketones can be synthesized from their corresponding silyl (B83357) enol ethers via visible-light-promoted organocatalytic aerobic oxidation. rsc.orgpkusz.edu.cn

Transition-Metal Catalyzed Syntheses : Various transition metals, including palladium and iron, can catalyze the formation of enones through different mechanisms. acs.orgorganic-chemistry.orgnih.gov For example, palladium-catalyzed dehydrogenation of saturated ketones offers a direct route to the corresponding enones. rsc.orgpkusz.edu.cn Iron-catalyzed coupling reactions of alkenes and enones have also been developed. nih.gov

These alternative pathways provide flexibility in the choice of starting materials and reaction conditions, which can be advantageous depending on substrate availability and desired functional group tolerance.

Advanced Purification Techniques for Alpha,Beta-Unsaturated Ketones

The purification of the final product is a critical step to ensure high purity. For α,β-unsaturated ketones like this compound, which are often crystalline solids at room temperature, several purification techniques are commonly employed.

Crystallization is a primary method for purifying solid organic compounds. jetir.org The choice of solvent is crucial for effective crystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Ethanol (B145695) is a commonly used solvent for the recrystallization of chalcones and related compounds. jetir.orgrsc.org The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce the formation of pure crystals. rsc.org

Column chromatography is a versatile technique for purifying compounds from complex mixtures. jetir.org For α,β-unsaturated ketones, silica (B1680970) gel is the most common stationary phase. jetir.org The mobile phase, or eluent, is a solvent or a mixture of solvents chosen to achieve optimal separation. A common eluent system for chalcones is a mixture of petroleum ether and ethyl acetate (B1210297), with the ratio adjusted to achieve the desired polarity. rsc.org For instance, a petroleum ether/ethyl acetate mixture of 3:1 (v/v) has been reported for the purification of chalcones. researchgate.net

Thin-Layer Chromatography (TLC) is an essential analytical tool used to monitor the progress of a reaction and to determine the purity of the product fractions collected during column chromatography. jetir.org By spotting the crude mixture and the purified product on a TLC plate and eluting with an appropriate solvent system, the purity can be quickly assessed.

The table below summarizes common purification techniques for α,β-unsaturated ketones.

| Purification Technique | Stationary Phase | Mobile Phase/Solvent | Typical Application |

| Column Chromatography | Silica Gel | Petroleum Ether/Ethyl Acetate | Separation of the desired product from starting materials and byproducts. rsc.org |

| Recrystallization | - | Ethanol | Final purification of the solid product. rsc.org |

| Thin-Layer Chromatography (TLC) | Silica Gel | Petroleum Ether/Ethyl Acetate | Monitoring reaction progress and assessing purity. jetir.org |

Advanced Spectroscopic Characterization and Computational Elucidation of 1,4 Diphenylpent 2 En 1 One

Vibrational Spectroscopy Studies (FTIR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of 1,4-Diphenylpent-2-en-1-one. These methods measure the vibrational energies of molecular bonds, which are sensitive to the local chemical environment.

The FTIR and FT-Raman spectra of this compound are characterized by several key vibrational bands that act as molecular signatures. The α,β-unsaturated ketone system is particularly prominent. The carbonyl (C=O) stretching vibration is one of the most intense and diagnostic peaks in the IR spectrum, typically appearing in the range of 1666-1685 cm⁻¹ due to conjugation with the C=C double bond. nih.gov This represents a shift to lower wavenumbers compared to saturated aliphatic ketones (which appear around 1715 cm⁻¹). nih.gov

The olefinic (C=C) stretching vibration, conjugated to the carbonyl group, gives rise to a band in the 1612-1622 cm⁻¹ region. rsc.org The spectra also feature bands corresponding to the aromatic rings, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the phenyl rings, typically seen around 1600 cm⁻¹ and in the 1450-1580 cm⁻¹ range. Aliphatic C-H stretching from the pentane (B18724) backbone is also expected near 2850-3000 cm⁻¹.

The complementary nature of FTIR and FT-Raman is crucial; vibrations that are weak in FTIR may be strong in Raman, and vice-versa. For instance, the C=C stretching mode is often more intense in the Raman spectrum due to the change in polarizability during the vibration. researchgate.net

Table 1: Expected Characteristic Vibrational Frequencies for this compound

For α,β-unsaturated ketones like this compound, rotational isomerism around the single bond connecting the carbonyl and the olefinic carbon (Cα-Cβ) leads to two primary planar conformers: s-cis and s-trans. These conformers often coexist in equilibrium. Vibrational spectroscopy provides a "fingerprint" to distinguish and analyze this equilibrium.

The C=O stretching frequency is particularly sensitive to the conformation. In many chalcones and related ketones, the s-cis and s-trans conformers exhibit distinct C=O absorption bands, often appearing as a doublet in the infrared spectrum. nih.gov The relative intensities of these bands can provide information about the equilibrium population of the two conformers, which can be influenced by factors like solvent polarity. nih.gov The s-trans isomer is generally more stable for chalcones, but steric hindrance from substituents can favor the s-cis form. mdpi.com Computational studies, often using Density Functional Theory (DFT), can be employed to calculate the vibrational frequencies for each conformer, aiding in the assignment of the experimental spectra and providing a more detailed understanding of the conformational preferences. researchgate.netbiointerfaceresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structural elucidation of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular skeleton and stereochemistry.

The ¹H NMR spectrum provides detailed information about the different proton environments in the molecule. For chalcones, the vinylic protons on the α,β-unsaturated system (H-2 and H-3) are highly characteristic. They appear as doublets due to their coupling to each other. biointerfaceresearch.com The chemical shift of H-3 (β-proton) is typically further downfield than H-2 (α-proton) due to the deshielding effect of the carbonyl group and the phenyl ring at C-1. biointerfaceresearch.com

The proton at the chiral center (H-4) would likely appear as a multiplet due to coupling with both the vinylic proton H-3 and the diastereotopic protons of the methylene (B1212753) group at C-5. The protons of the two phenyl rings will resonate in the aromatic region (typically δ 7.0-8.0 ppm).

Two-dimensional Correlation Spectroscopy (COSY) is instrumental in confirming these assignments. A COSY spectrum would show cross-peaks connecting coupled protons, clearly establishing the spin system from H-2 through H-3 to H-4 and the protons at C-5, thus mapping the backbone connectivity. nih.gov

Table 2: Expected ¹H NMR Data for this compound

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The carbonyl carbon (C-1) is the most downfield signal, typically appearing around δ 187-191 ppm for chalcones. biointerfaceresearch.com The vinylic carbons (C-2 and C-3) and the aromatic carbons resonate in the δ 115-145 ppm range. The aliphatic carbons of the pentane chain (C-4 and C-5) appear at higher field (upfield).

Spectra from experiments like Distortionless Enhancement by Polarization Transfer (DEPT) can distinguish between CH, CH₂, and CH₃ groups, and quaternary carbons. Two-dimensional heteronuclear correlation experiments are essential for complete assignment. Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) couplings between protons and carbons. For example, an HMBC spectrum would show a correlation from the vinylic proton H-2 to the carbonyl carbon C-1, confirming their connectivity. nih.gov Quaternary carbons, which are not visible in DEPT-135 or HSQC spectra, can be unambiguously assigned through their HMBC correlations to nearby protons.

Table 3: Expected ¹³C NMR Data for this compound

NMR spectroscopy is definitive in assigning the stereochemistry of the double bond in this compound. The magnitude of the vicinal coupling constant (³J) between the vinylic protons H-2 and H-3 is diagnostic of the alkene geometry. A large coupling constant, typically in the range of 15.0–16.5 Hz, is characteristic of a trans (E) configuration, where the protons are anti-periplanar. mdpi.com A smaller coupling constant (typically 10-12 Hz) would indicate a cis (Z) configuration. Chalcones synthesized via Claisen-Schmidt condensation are almost invariably the more thermodynamically stable E-isomer. mdpi.com

The presence of a chiral center at C-4 introduces further stereochemical complexity. The methylene protons at C-5 become diastereotopic, meaning they are chemically non-equivalent and are expected to have different chemical shifts and show coupling to each other (geminal coupling) as well as to H-4 (vicinal coupling). This can result in complex multiplet patterns in the ¹H NMR spectrum. Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry and preferred conformations by identifying protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. nih.gov For example, a NOESY experiment could reveal spatial correlations between H-3 and H-4, providing further evidence for the molecule's three-dimensional structure in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic structure of molecules containing chromophores. In this compound, the conjugated system, which extends across the benzoyl group and the cinnamoyl fragment, is the primary chromophore responsible for its characteristic UV absorption.

Characterization of Pi-System Conjugation and Electronic Transitions

The structure of this compound features a conjugated π-system comprising a phenyl ring, a carbonyl group (C=O), and an α,β-unsaturated double bond (C=C). This extended conjugation significantly influences its electronic properties. shimadzu.comutoronto.ca The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones. For conjugated systems like this chalcone (B49325) derivative, the most significant electronic transition is the π → π* transition. utoronto.ca

As the extent of conjugation in an organic molecule increases, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases. utoronto.ca This results in the absorption of light at longer wavelengths (a bathochromic shift). shimadzu.comutoronto.ca In similar conjugated ketones, such as acetophenone (B1666503), the primary absorption is observed around 240-280 nm. For more extended systems like chalcones, these absorption maxima are shifted to longer wavelengths, typically in the range of 300-380 nm. nih.govacs.org The spectrum of this compound is expected to show a strong absorption band in this region, characteristic of the π → π* transition within its delocalized electron system. A weaker n → π* transition, originating from the non-bonding electrons of the carbonyl oxygen, may also be observed at a longer wavelength, though it is often obscured by the more intense π → π* band.

Table 1: Typical UV-Vis Absorption Data for Related Conjugated Systems

| Compound | Conjugated System | Typical λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Benzene | Phenyl Ring | 255 | 180 |

| Acetophenone | Phenyl-C=O | 240-280 | ~13,000 |

| 1,5-Diphenylpenta-1,4-dien-3-one | Phenyl-(C=C)2-C=O-Phenyl | ~330 | ~26,000 |

| Chalcone | Phenyl-C=C-C=O-Phenyl | 310-370 | ~20,000-40,000 |

Note: The exact λmax and ε for this compound depend on the solvent and specific substitution patterns.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a molecule's elemental composition by providing highly accurate mass measurements. nih.gov For small to medium-sized organic molecules, modern HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can achieve mass accuracies in the sub-ppm (parts per million) range, allowing for the confident assignment of a unique molecular formula. nih.govnih.gov

For this compound, the expected molecular formula is C₁₇H₁₆O. HRMS analysis would aim to detect the molecular ion [M]⁺ or a protonated adduct [M+H]⁺. The precise measurement of its monoisotopic mass would serve to confirm the elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Table 2: Elemental Composition and High-Resolution Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆O |

| Nominal Mass | 236 amu |

| Monoisotopic Mass (Calculated) | 236.120115 u |

| Expected Ion in HRMS (ESI+) | [M+H]⁺ |

| Calculated m/z for [C₁₇H₁₇O]⁺ | 237.12792 |

The fragmentation pattern observed in the mass spectrum further corroborates the structure. Electron ionization (EI) induced fragmentation of related ketones and chalcones typically involves cleavages at the bonds adjacent to the carbonyl group and within the pentene chain, leading to characteristic fragment ions. sci-hub.se

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.

Table 3: Representative Crystallographic Data for a Structurally Similar Chalcone Analogue

| Parameter | Representative Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Conformation of C=C | E (trans) |

| C=C-C=O Torsion Angle | ~5-15° |

| Dihedral Angle (Enone plane to Phenyl Ring 1) | ~10-20° |

| Dihedral Angle (Enone plane to Phenyl Ring 2) | ~20-40° |

Data derived from a close structural analogue, (E)-1,5-Diphenylpent-2-en-4-yn-1-one. nih.gov

These structural parameters are crucial for understanding intermolecular interactions, such as C-H···O hydrogen bonds, which dictate the crystal packing. nih.gov

Quantum Chemical Computations

Quantum chemical computations, particularly Density Functional Theory (DFT), have become a powerful complement to experimental techniques for investigating the properties of molecules like this compound. These methods can predict molecular geometries, electronic structures, and spectroscopic properties with a high degree of accuracy. researchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

DFT is a computational method used to model the electronic structure of many-body systems. In the context of organic molecules, it is widely used to perform geometry optimizations, where the lowest energy conformation of the molecule is determined. nih.gov For this compound, DFT calculations can predict bond lengths, angles, and torsional angles, which can then be compared with experimental data from X-ray diffraction. researchgate.net

Furthermore, DFT is used to calculate electronic properties such as the energies and distributions of the HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and can be correlated with the electronic transitions observed in UV-Vis spectroscopy. sci-hub.se

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the complex many-electron interactions, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For chalcones and related conjugated systems, a variety of functionals and basis sets have been successfully employed. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange functional, are very popular. The B3LYP functional is a widely used workhorse for such systems. acs.orgsci-hub.seresearchgate.net More modern functionals, such as the M06-2X, have also shown excellent performance, particularly for systems with significant non-covalent interactions. nih.gov

The choice of basis set typically involves a compromise between accuracy and computational cost. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used. nih.govnih.gov The inclusion of polarization functions (d,p) and diffuse functions (+) is often necessary for an accurate description of the electronic structure, especially for systems containing heteroatoms and delocalized electrons. nih.gov Researchers often validate their chosen computational level of theory by comparing calculated properties, such as vibrational frequencies or NMR chemical shifts, with experimental data. researchgate.netnih.gov

Table 4: Commonly Used DFT Functionals and Basis Sets for Chalcone Analysis

| Level of Theory | Application in Literature | Reference |

|---|---|---|

| B3LYP/6-31+G(d,p) | Calculation of reaction enthalpies and Gibbs free energies of radical adducts. | nih.govacs.org |

| B3LYP/6-311+G(d) | Calculation of quantum chemical parameters (HOMO, LUMO, energy gap). | sci-hub.se |

| M06-2X/6-311++G(d,p) | Geometry optimization and NMR chemical shift calculations. | nih.gov |

| B3LYP/6-31G(d,p) | Geometry optimization, vibrational analysis, and UV-Vis spectra simulation. | researchgate.net |

Calculation of Conformational Isomers and Energy Minima

A computational analysis of this compound would begin with an exploration of its potential energy surface to identify stable conformational isomers. libretexts.orglibretexts.org Due to the presence of several single bonds, specifically the C-C bonds connecting the phenyl groups and the pentene chain, the molecule can adopt various spatial arrangements. The rotation around the C2-C3, C3-C4, and C4-phenyl bonds would be of particular interest.

The process involves using quantum chemical methods, such as Density Functional Theory (DFT), to systematically rotate these bonds and calculate the corresponding energy. libretexts.org This would generate a potential energy profile, highlighting energy minima that correspond to stable conformers and energy maxima that represent transition states between them. libretexts.orgyoutube.com For each identified stable conformer, a full geometry optimization would be performed to find the exact energy minimum. The relative energies of these conformers would then be calculated to determine their populations at a given temperature, typically using the Boltzmann distribution. The results would indicate the most stable, and therefore most abundant, conformation of the molecule under standard conditions. youtube.com

Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive, localized Lewis structure representation of chemical bonding. uni-muenchen.dewikipedia.orgwisc.edu This method provides insights into atomic charges, hybridization, and the nature of bonding (sigma, pi, lone pairs). youtube.com

Delocalization Energies and Orbital Interactions

A key feature of NBO analysis is its ability to quantify delocalization effects, which are deviations from the idealized Lewis structure. wikipedia.org This is achieved by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. researchgate.net The strength of these interactions is expressed as a second-order perturbation theory energy, often denoted as E(2).

For this compound, significant delocalization would be expected due to its conjugated system, which includes the phenyl rings and the α,β-unsaturated ketone moiety. The NBO analysis would likely reveal strong hyperconjugative interactions, such as the interaction between the π orbitals of the C=C double bond and the π* antibonding orbitals of the C=O bond, as well as interactions involving the phenyl rings. These delocalization energies are crucial for understanding the molecule's electronic structure and stability.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule. libretexts.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com

HOMO and LUMO Energy Analysis

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are critical parameters. A low HOMO-LUMO gap generally implies high chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the conjugated system is expected to raise the energy of the HOMO and lower the energy of the LUMO, leading to a relatively small energy gap. A computational study would provide precise energy values for these orbitals, offering a quantitative measure of the molecule's kinetic stability and reactivity.

Mapping of Reactivity Descriptors

The spatial distribution of the HOMO and LUMO is also vital. Plotting these orbitals provides a visual map of the regions most likely to be involved in chemical reactions. For this compound, the HOMO would likely be distributed over the more electron-rich parts of the molecule, such as the phenyl rings and the C=C double bond, indicating the sites for electrophilic attack. Conversely, the LUMO would likely be concentrated on the electron-deficient carbonyl carbon and the β-carbon of the enone system, marking the probable sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. youtube.comresearcher.life It is an invaluable tool for understanding charge distribution and predicting sites for electrophilic and nucleophilic attack. The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the phenyl rings. The map would visually complement the FMO analysis, providing a clear picture of the molecule's charge landscape and its implications for intermolecular interactions and chemical reactivity.

Visualization of Electrostatic Surface and Reactive Sites

A crucial tool for understanding a molecule's reactivity is the Molecular Electrostatic Potential (MEP) map. This computational method illustrates the three-dimensional charge distribution of a molecule, identifying electron-rich regions (nucleophilic reactive sites) and electron-poor regions (electrophilic reactive sites). Typically, these maps use a color spectrum where red indicates areas of high electron density (negative potential), and blue indicates areas of low electron density (positive potential).

For this compound, an MEP analysis would be expected to show a significant region of negative electrostatic potential around the carbonyl oxygen atom, highlighting its susceptibility to electrophilic attack. Conversely, the carbonyl carbon and the β-carbon of the enone system would likely exhibit a positive potential, marking them as sites for nucleophilic attack. However, a specific study visualizing and quantifying the MEP for this compound is not available in the searched scientific literature. Therefore, no data table detailing the electrostatic potential values can be provided.

Theoretical Prediction of Spectroscopic Parameters (e.g., GIAO NMR Shifts, Vibrational Frequencies)

Computational chemistry offers powerful methods for predicting spectroscopic data, which can aid in the structural elucidation and characterization of compounds. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. researchgate.net Similarly, theoretical vibrational frequencies (corresponding to IR and Raman spectra) can be calculated using methods like Density Functional Theory (DFT). These calculations provide valuable insights into the molecule's structure and bonding.

A comprehensive search did not yield any studies that have performed and published theoretical calculations of the GIAO NMR shifts or the vibrational frequencies specifically for this compound. Such studies would typically involve optimizing the molecule's geometry at a specific level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)) and then performing the respective NMR and frequency calculations. The results are usually presented in tables comparing the theoretical values to experimental data, which is a common practice for validating the computational model. Unfortunately, due to the absence of this specific research, data tables for the predicted ¹H and ¹³C NMR chemical shifts and the theoretical vibrational frequencies for this compound cannot be compiled.

Reactivity and Mechanistic Studies of 1,4 Diphenylpent 2 En 1 One

Cycloaddition Chemistry of 1,4-Diphenylpent-2-en-1-one

The electron-deficient C=C double bond of this compound makes it an excellent dienophile or dipolarophile in cycloaddition reactions, providing a powerful route to complex cyclic and heterocyclic structures.

Diels-Alder and Hetero-Diels-Alder Reactions: As a classic dienophile, the enone system of this compound can undergo [4+2] cycloaddition reactions with electron-rich dienes. The reaction is typically promoted by thermal conditions or Lewis acid catalysis, which coordinates to the carbonyl oxygen, further lowering the energy of the LUMO of the dienophile and accelerating the reaction. For instance, reaction with a simple diene like 2,3-dimethyl-1,3-butadiene (B165502) would yield a substituted cyclohexene (B86901) derivative.

More advanced catalytic strategies have been developed. Research has demonstrated that N-heterocyclic carbenes (NHCs) can catalyze the [4+2] cycloaddition of α,β-unsaturated aldehydes (acting as diene precursors via homoenolate intermediates) with enones like this compound. This transformation provides access to highly functionalized dihydropyranone structures with excellent stereocontrol. The NHC catalyst first reacts with the aldehyde to form a catalytically active Breslow intermediate, which then deprotonates to form a key homoenolate equivalent. This species acts as the four-atom component that reacts with the enone.

1,3-Dipolar Cycloadditions: The activated alkene of this compound readily reacts with 1,3-dipoles such as nitrones, azides, and nitrile oxides to form five-membered heterocyclic rings. For example, the reaction with a nitrone, such as C,N-diphenylnitrone, proceeds via a concerted [3+2] cycloaddition mechanism to yield substituted isoxazolidine (B1194047) products. The regioselectivity of the addition is governed by the electronic and steric nature of both the dipole and the dipolarophile, with frontier molecular orbital (FMO) theory often predicting the observed outcomes. These reactions are fundamental in the synthesis of complex nitrogen- and oxygen-containing heterocycles.

The table below summarizes representative cycloaddition reactions involving this compound or closely related chalcone (B49325) structures.

| Reaction Type | Reactant(s) | Conditions / Catalyst | Product Class | Key Finding |

|---|---|---|---|---|

| [4+2] Cycloaddition | Cinnamaldehyde (B126680) (as diene precursor) | N-Heterocyclic Carbene (NHC) | Dihydropyranone | Forms a key homoenolate intermediate; high diastereoselectivity. |

| [3+2] Cycloaddition | C,N-Diphenylnitrone | Thermal (e.g., Toluene, reflux) | Isoxazolidine | Formation of a five-membered N,O-heterocycle. |

| [4+2] Diels-Alder | 2,3-Dimethyl-1,3-butadiene | Lewis Acid (e.g., AlCl₃) or Thermal | Substituted Cyclohexene | Acts as a classic electron-poor dienophile. |

Redox Chemistry: Hydrogenation and Oxidation Studies

The redox chemistry of this compound is characterized by the potential for chemoselective transformations at either the C=C double bond or the C=O carbonyl group. The choice of reagents and conditions dictates the reaction outcome.

Hydrogenation (Reduction): The reduction of the enone system can proceed via several distinct pathways:

C=C Double Bond Reduction: Catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with molecular hydrogen (H₂) selectively reduces the alkene bond. This 1,4-conjugate addition of hydrogen yields the corresponding saturated ketone, 1,4-diphenylpentan-1-one . This is often the thermodynamically favored pathway under standard hydrogenation conditions.

C=O Carbonyl Reduction: Metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), typically favor 1,2-reduction of the carbonyl group, especially at low temperatures. This reaction produces the allylic alcohol, 1,4-diphenylpent-2-en-1-ol , leaving the C=C double bond intact. The Luche reduction (NaBH₄, CeCl₃·7H₂O) is particularly effective for achieving high chemoselectivity in this transformation.

Complete Reduction: The use of stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), or more forcing catalytic hydrogenation conditions can lead to the reduction of both functional groups, yielding the saturated alcohol, 1,4-diphenylpentan-1-ol .

Asymmetric Hydrogenation: A significant area of research involves the enantioselective hydrogenation of the C=C bond using chiral catalysts. Systems based on ruthenium or rhodium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP) can deliver the saturated ketone product with high enantiomeric excess (ee), establishing a chiral center at the β-position.

Oxidation: The electron-rich C=C bond is susceptible to oxidation, primarily leading to epoxidation.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of 2,3-epoxy-1,4-diphenylpentan-1-one . Alternatively, nucleophilic epoxidation under Weitz-Scheffer conditions (hydrogen peroxide and a base like NaOH in an appropriate solvent) is also highly effective for enones, proceeding via conjugate addition of the hydroperoxide anion followed by intramolecular ring closure.

Oxidative Cleavage: Treatment with potent oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or hot, concentrated potassium permanganate (B83412) (KMnO₄), will cleave the C=C bond, breaking the molecule into smaller carbonyl-containing fragments, such as benzaldehyde (B42025) and 3-phenylbutanal (after reductive workup).

| Reaction Type | Reagent(s) / Catalyst | Target Moiety | Major Product | Selectivity |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | C=C Double Bond | 1,4-Diphenylpentan-1-one | Chemoselective for alkene (1,4-reduction) |

| Carbonyl Reduction | NaBH₄ | C=O Carbonyl | 1,4-Diphenylpent-2-en-1-ol | Chemoselective for carbonyl (1,2-reduction) |

| Epoxidation | m-CPBA | C=C Double Bond | 2,3-Epoxy-1,4-diphenylpentan-1-one | Electrophilic addition to alkene |

| Full Reduction | LiAlH₄ | C=C and C=O | 1,4-Diphenylpentan-1-ol | Non-selective, reduces both groups |

| Oxidative Cleavage | 1. O₃; 2. (CH₃)₂S | C=C Double Bond | Benzaldehyde and 3-Phenylbutanal | Cleavage of the π-system |

Catalytic Transformations Involving the Enone Moiety

Beyond cycloadditions and redox reactions, the enone functionality of this compound is central to a vast range of catalytic transformations, particularly those involving the formation of new carbon-carbon or carbon-heteroatom bonds at the β-position.

Asymmetric Conjugate Addition (Michael Addition): The Michael addition is a cornerstone reaction for this class of compounds. The electrophilic β-carbon is susceptible to attack by a wide range of soft nucleophiles. The development of catalytic, asymmetric versions of this reaction has been a major focus in modern organic synthesis.

Organocatalysis: Small organic molecules, such as chiral secondary amines (e.g., derivatives of proline or diarylprolinol silyl (B83357) ethers) or thioureas, can catalyze the highly enantioselective conjugate addition of nucleophiles to enones. For example, the addition of nitromethane (B149229) to this compound, catalyzed by a chiral thiourea-based catalyst, can generate the corresponding γ-nitro ketone with excellent enantioselectivity. The catalyst typically activates the enone and/or the nucleophile through hydrogen bonding interactions, organizing the transition state to favor one enantiomer.

Metal Catalysis: Chiral metal complexes, particularly those of copper, nickel, or rhodium, are highly effective for asymmetric conjugate additions. For instance, the addition of dialkylzinc reagents or Grignard reagents can be rendered highly enantioselective using copper catalysts complexed with chiral ligands. Similarly, the addition of carbon pronucleophiles like dimethyl malonate, catalyzed by a chiral metal complex, proceeds efficiently to form a new C-C bond at the β-position.

Other Catalytic Reactions: The enone system can participate in other important catalytic processes:

Hydrofunctionalization: Catalytic addition of various H-X bonds across the alkene is possible. For example, catalytic asymmetric hydroboration using a chiral rhodium catalyst and a boron source like catecholborane, followed by oxidation, can provide access to chiral β-hydroxy ketones.

Stetter Reaction: In this reaction, an aldehyde is added across the activated alkene of the enone under NHC catalysis. This C-C bond-forming reaction results in the synthesis of 1,4-dicarbonyl compounds, which are valuable synthetic intermediates.

| Reaction Type | Catalyst Type | Nucleophile / Reagent | Product Type | Significance |

|---|---|---|---|---|

| Asymmetric Michael Addition | Organocatalyst (e.g., Chiral Thiourea) | Nitromethane | Chiral γ-Nitro Ketone | High enantioselectivity (often >90% ee) via H-bond activation. |

| Asymmetric Michael Addition | Metal Catalyst (e.g., Cu-Chiral Ligand) | Dimethyl Malonate | Chiral Michael Adduct | Efficient C-C bond formation with stereocontrol. |

| Stetter Reaction | N-Heterocyclic Carbene (NHC) | An Aldehyde | 1,4-Dicarbonyl Compound | Umpolung reactivity of the aldehyde. |

| Asymmetric Hydroboration | Chiral Rhodium Complex | Catecholborane | Chiral β-Hydroxy Ketone (after oxidation) | Enantioselective introduction of a hydroxyl group. |

Synthesis and Characterization of 1,4 Diphenylpent 2 En 1 One Derivatives

Design Principles for Structural Modification

The primary goal for the structural modification of 1,4-diphenylpent-2-en-1-one is to investigate and optimize its chemical and biological properties through systematic changes to its molecular architecture. The design principles are rooted in establishing structure-activity relationships (SAR), where minor alterations can lead to significant changes in a compound's efficacy or reactivity.

Key modification strategies focus on three main regions of the molecule:

The Phenyl Ring at C1 (Benzoyl Group): Introducing various substituents (e.g., hydroxyl, methoxy, nitro, or halogen groups) to this ring can alter the electronic properties of the adjacent carbonyl group. Electron-donating groups can increase electron density, while electron-withdrawing groups can decrease it, influencing the ketone's reactivity.

The Phenyl Ring at C4: Modifications to this second phenyl group can impact the steric and electronic environment of the C=C double bond. These changes can influence how the molecule interacts with biological targets or participates in chemical reactions.

The presence of the α,β-unsaturated ketone moiety is considered crucial for the activity of many related compounds, and its removal often leads to inactive derivatives. Therefore, modifications typically preserve this core functional group while altering the peripheral substituents to modulate its reactivity.

Synthetic Pathways to Novel Analogues

The most common and efficient method for synthesizing α,β-unsaturated ketones, including derivatives of this compound, is the Claisen-Schmidt condensation . This reaction is a type of crossed aldol (B89426) condensation that occurs between a ketone containing an α-hydrogen and an aromatic aldehyde that lacks one, typically under basic or acidic catalysis. researchgate.netwikipedia.org

The general pathway involves the reaction of a substituted benzaldehyde (B42025) with an appropriate ketone. For the synthesis of this compound derivatives, this would involve the condensation of a substituted 1-phenylbutan-2-one (B47396) with a substituted benzaldehyde. The base (e.g., sodium hydroxide) deprotonates the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. cutm.ac.in Subsequent dehydration of the resulting β-hydroxy ketone intermediate yields the target α,β-unsaturated ketone. nih.gov

By systematically varying the substituents on both the ketone and the aldehyde, a diverse library of novel analogues can be generated.

Table 1: Examples of Reactants for Synthesis of this compound Analogues

| Ketone Reactant | Aldehyde Reactant | Resulting Derivative (Analogue) |

| 1-Phenylbutan-2-one | Benzaldehyde | This compound |

| 1-(4-Methoxyphenyl)butan-2-one | Benzaldehyde | 1-(4-Methoxyphenyl)-4-phenylpent-2-en-1-one |

| 1-Phenylbutan-2-one | 4-Chlorobenzaldehyde | 1-Phenyl-4-(4-chlorophenyl)pent-2-en-1-one |

| 1-(4-Nitrophenyl)butan-2-one | 4-Hydroxybenzaldehyde | 1-(4-Nitrophenyl)-4-(4-hydroxyphenyl)pent-2-en-1-one |

This modular approach allows for the systematic exploration of the chemical space around the parent compound.

Spectroscopic and Computational Characterization of Derivatives

Once synthesized, the precise chemical structure of each new derivative must be confirmed. This is achieved through a combination of spectroscopic techniques and, increasingly, computational analysis.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For this compound derivatives, a strong absorption band is expected for the C=O (ketone) stretch, typically in the region of 1650-1664 cm⁻¹. The C=C double bond of the enone system usually appears around 1597-1630 cm⁻¹, while aromatic C-H stretches are observed above 3000 cm⁻¹. researchgate.nettjpr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the carbon-hydrogen framework.

¹H NMR: Provides information on the number and environment of protons. Key signals include those for the vinyl protons on the C=C double bond and the aromatic protons of the two phenyl rings. scielo.br

¹³C NMR: Shows signals for each unique carbon atom. The carbonyl carbon (C=O) is highly deshielded and appears at a characteristic chemical shift between 190-220 ppm. cdnsciencepub.comchemguide.co.uk The olefinic carbons of the enone system and the aromatic carbons also have distinct chemical shifts. chemguide.co.uk Two-dimensional NMR techniques like HMQC and HMBC can be used for unambiguous assignment of all signals. scielo.br

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. researchgate.net

Computational Analysis: Methods like Density Functional Theory (DFT) are used to calculate theoretical parameters, such as optimized molecular geometry, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. researchgate.net These calculations provide a powerful complement to experimental data, helping to confirm structural assignments and understand the electronic properties of the molecule. arxiv.orgwikipedia.orgyoutube.com

Table 2: Predicted Spectroscopic Data for a Representative Derivative: 1-Phenyl-4-(4-chlorophenyl)pent-2-en-1-one

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| FT-IR | C=O (Conjugated Ketone) | ~1660 cm⁻¹ |

| C=C (Alkene) | ~1610 cm⁻¹ | |

| C-Cl | ~750 cm⁻¹ | |

| Aromatic C-H | >3000 cm⁻¹ | |

| ¹³C NMR | C=O | ~190 ppm |

| C=C (Olefinic) | ~125-145 ppm | |

| Aromatic Carbons | ~120-140 ppm | |

| ¹H NMR | Aromatic Protons | ~7.0-8.0 ppm |

| Olefinic Protons | ~6.5-7.5 ppm | |

| Aliphatic Protons (CH, CH₃) | ~1.5-4.0 ppm |

Structure-Reactivity Relationship Analysis in Derivatives

Structure-reactivity relationship studies aim to correlate the structural features of the synthesized analogues with their chemical reactivity. For this compound derivatives, the analysis primarily focuses on the electrophilicity of the α,β-unsaturated ketone system. This moiety can undergo several key reactions, most notably Michael (1,4-conjugate) addition. psiberg.com

The reactivity of the enone is governed by the electronic nature of the substituents on the phenyl rings.

Effect of Electron-Withdrawing Groups (EWGs): When an EWG (e.g., -NO₂, -CN, -Cl) is present on either phenyl ring, it pulls electron density away from the conjugated system. This makes the β-carbon of the enone more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles in a Michael addition reaction. The presence of EWGs is therefore predicted to increase the rate of conjugate addition reactions.

Effect of Electron-Donating Groups (EDGs): Conversely, an EDG (e.g., -OH, -OCH₃, -N(CH₃)₂) pushes electron density into the conjugated system. This reduces the electrophilicity of the β-carbon, making it less reactive towards nucleophiles. EDGs are thus expected to decrease the rate of conjugate addition. mdpi.com

Steric Effects: Bulky substituents, particularly near the reactive sites (the C=C double bond and the carbonyl group), can sterically hinder the approach of a nucleophile, thereby slowing down the reaction rate regardless of electronic effects. cdnsciencepub.com

By kinetically monitoring these reactions for a series of derivatives, quantitative structure-reactivity relationships can be established. This allows for the prediction of reactivity for new, unsynthesized compounds and provides a rational basis for designing molecules with specific reactivity profiles. rsc.orgnih.gov

Advanced Methodologies and Analytical Techniques in Enone Research

In-Situ Spectroscopic Monitoring of Reaction Progress

In-situ spectroscopic monitoring allows for the real-time observation of a chemical reaction as it proceeds, providing a continuous stream of data on the concentration of reactants, intermediates, and products. This eliminates the need for quenching the reaction at various time points for analysis and offers a more accurate and detailed picture of the reaction profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. For instance, in studies of intramolecular hydroamination reactions involving structurally similar compounds like N-benzyl-2,2-diphenylpent-4-en-1 amine, reactions are conducted directly in NMR tubes. nih.gov This allows for the real-time tracking of conversions by monitoring the disappearance of reactant signals and the appearance of product signals in the ¹H NMR spectrum. nih.gov This approach provides immediate feedback on reaction rates and the formation of any transient intermediates or byproducts.

Infrared (IR) spectroscopy is another valuable technique for in-situ monitoring. The characteristic carbonyl (C=O) and alkene (C=C) stretching frequencies of enones like 1,4-Diphenylpent-2-en-1-one can be monitored to follow the progress of reactions such as conjugate additions or reductions, where these functional groups are transformed. uoanbar.edu.iq

Table 1: Spectroscopic Techniques for In-Situ Reaction Monitoring

| Technique | Information Provided | Application in Enone Research |

| ¹H NMR | Changes in proton environments, concentration of species | Tracking conversion rates, identifying intermediates and products in reactions like hydroamination. nih.gov |

| ¹³C NMR | Changes in the carbon skeleton | Confirming structural transformations of the enone backbone. rsc.org |

| FT-IR | Changes in functional group vibrations (e.g., C=O, C=C) | Monitoring the consumption of the enone during conjugate addition or reduction reactions. uoanbar.edu.iq |

| UV-Vis | Changes in electronic transitions (π-π*) | Following reactions that alter the conjugated system of the enone. uoanbar.edu.iq |

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding the factors that influence the speed of a chemical reaction. By determining the reaction rate law, which expresses the relationship between the rate of reaction and the concentration of reactants, chemists can elucidate reaction mechanisms and optimize reaction conditions.

For reactions involving enone substrates, kinetic analyses have been crucial. For example, detailed kinetic studies on the intramolecular hydroamination of 2,2-diphenylpent-4-en-1-amine, a compound with a similar structural motif, have been performed. beilstein-journals.org These studies often involve varying the concentrations of the substrate and catalyst to determine the order of the reaction with respect to each component. researchgate.net A first-order dependence on both the aminoalkene and the catalyst concentration was observed in certain catalyzed cyclization reactions. researchgate.net

Eyring analysis, which plots the natural logarithm of the rate constant divided by temperature (ln(k/T)) against the inverse of the temperature (1/T), can be used to determine the activation parameters of a reaction: the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). researchgate.net For the cyclization of 2,2-diphenylpent-4-en-1-amine, these values were found to be ΔH‡ = 22.2 kcal mol⁻¹ and ΔS‡ = -13.4 cal mol⁻¹ K⁻¹, providing insight into the energy barrier and the degree of order in the transition state. researchgate.net

Kinetic Isotope Effects (KIEs) are also a powerful tool. By comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium), researchers can determine if a particular bond is broken in the rate-determining step of the reaction. researchgate.netbeilstein-journals.org A significant primary KIE (kH/kD > 2) suggests that the C-H bond is broken during this critical step. researchgate.net

Table 2: Example of Kinetic Data from a Catalyzed Cyclization Study

| Parameter | Value | Significance |

| Reaction Order (Substrate) | First-order | Rate is directly proportional to the substrate concentration. researchgate.net |

| Reaction Order (Catalyst) | First-order | Rate is directly proportional to the catalyst concentration. researchgate.net |

| ΔH‡ | 22.2 kcal mol⁻¹ | Enthalpy barrier for the reaction. researchgate.net |

| ΔS‡ | -13.4 cal mol⁻¹ K⁻¹ | Indicates a more ordered transition state compared to the reactants. researchgate.net |

| Kinetic Isotope Effect (kH/kD) | 2.7 | Suggests C-H bond cleavage is part of the rate-determining step. researchgate.net |

Application of Computational Mechanistic Analysis

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. These studies provide detailed information about reaction pathways, transition state structures, and the energies of intermediates, complementing experimental findings.

For complex catalytic cycles involving enones and related unsaturated systems, computational analysis can map out plausible mechanistic pathways. researchgate.net For example, in the study of CuH-catalyzed hydroamidation of vinylarenes, computational methods were used to probe various elementary steps. researchgate.net This allows researchers to identify the most energetically favorable pathway, explaining the observed product distribution and stereoselectivity.

These analyses can scrutinize competitive reaction avenues, such as direct intramolecular hydroamination versus oxidative amination. researchgate.net By calculating the energy profiles for each potential path, the preferred mechanism can be identified. This detailed mechanistic understanding is crucial for rationally designing more efficient and selective catalysts. For instance, understanding the mode of action of chiral NHC-iridium catalysts in the hydroamination of aminoalkenes has been greatly aided by a combination of experimental and computational studies, pointing the way for future catalyst improvements. nih.gov

Integration of High-Throughput Screening in Reactivity Studies

High-Throughput Screening (HTS) is a drug discovery and chemical biology process that uses automation and robotics to rapidly test thousands to millions of chemical compounds for a specific biological or chemical activity. bmglabtech.com In the context of enone research, HTS can be a powerful tool for accelerating the discovery of new reactions, optimizing reaction conditions, and identifying novel catalysts. researchgate.netsigmaaldrich.com

The HTS process involves several key steps:

Assay Development: A robust and miniaturized assay is designed to measure the desired outcome, such as the formation of a product from an enone substrate. This could be based on fluorescence, absorbance, or mass spectrometry. nih.gov

Library Screening: Large libraries of compounds (e.g., potential catalysts, ligands, or additives) are tested in parallel using automated liquid handling systems. iric.ca

Data Acquisition and Analysis: The results from each well are read by a detector, and the large datasets are analyzed to identify "hits"—compounds that produce the desired effect. iric.ca

For enone reactivity studies, HTS could be used to screen a library of catalysts for a specific transformation of this compound. For example, different transition metal catalysts and ligands could be rapidly evaluated for their ability to promote a conjugate addition reaction. Companies offer specialized HTS kits for screening common reaction types like Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, which could be adapted for enone functionalization. sigmaaldrich.com The use of catalyst-coated glass beads (ChemBeads) can facilitate the handling of solid catalysts in automated systems. sigmaaldrich.com

This approach allows for the exploration of a vast reaction space in a fraction of the time required for traditional one-at-a-time experiments, significantly accelerating the pace of research and discovery in enone chemistry. researchgate.net

Conclusion

Summary of Major Academic Contributions on 1,4-Diphenylpent-2-en-1-one

Academic contributions directly focusing on this compound are sparse. The primary accessible information points towards its synthesis via the Claisen-Schmidt condensation of phenylacetone (B166967) and benzaldehyde (B42025). A 1976 study re-examined this condensation, indicating some level of academic interest in its formation. acs.org However, beyond this synthetic aspect, there is a significant lack of published research detailing its specific physical properties, comprehensive spectroscopic analysis, or distinct chemical reactivity. Much of the understanding of this compound is inferred from the broader knowledge of chalcones and related enone systems.

Reinforcement of the Compound's Significance in Organic Chemical Research

The significance of this compound in organic chemical research is largely potential and theoretical at this stage, based on the established importance of the chalcone (B49325) scaffold. Chalcones are well-known precursors in the biosynthesis of flavonoids and are recognized for a wide array of biological activities, which has made them a focal point in medicinal chemistry. researchgate.net The unique substitution pattern of this compound could offer novel steric and electronic properties, potentially leading to new applications in materials science or pharmacology. However, without dedicated research into its synthesis, characterization, and reactivity, its specific contributions to the field remain to be uncovered. The current lack of data presents an opportunity for future research to explore this particular member of the chalcone family and to determine if its unique structure translates into valuable chemical or biological properties.

Future Research Directions for 1,4 Diphenylpent 2 En 1 One

Development of Enantioselective Transformations

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. For substrates like 1,4-Diphenylpent-2-en-1-one, the development of enantioselective transformations is crucial for producing optically pure compounds. Future research will likely focus on creating new chiral catalysts and refining existing methods to achieve high levels of stereocontrol.

Transition metal catalysis remains a powerful tool for such transformations. For instance, ruthenium(II)-catalyzed asymmetric transfer hydrogenation has been successfully applied to chalcones to produce 1,3-diarylpropan-1-ols with excellent yields and high enantiomeric purities (up to 98:2 er). acs.org This method involves a one-pot reduction of both the C=C and C=O bonds using a formate (B1220265) salt as the hydrogen source in water. acs.org Similarly, rhodium complexes have been used for the enantioselective 1,4-arylation of chalcones with arylboronic acids, yielding chiral 1,3,3-triarylpropan-1-ones with up to 98% enantiomeric excess (ee). rsc.org

Future work could explore a wider range of chiral ligands and first-row transition metals (e.g., iron, copper) to develop more cost-effective and environmentally benign catalytic systems. rsc.orgmdpi.com Scandium-catalyzed enantioselective [3+2] cycloadditions with chalcones have also shown promise, yielding complex bicyclic products as single diastereomers with moderate to high enantioselectivities (50–93% ee). mdpi.com Research aimed at optimizing these cycloaddition reactions for substrates like this compound could unlock pathways to novel heterocyclic scaffolds.

| Transformation | Catalyst System | Product Type | Enantioselectivity (ee) |

| Asymmetric Transfer Hydrogenation | Ru(II) with oxo-tethered ligand | 1,3-Diarylpropan-1-ol | Up to 96% (98:2 er) acs.org |

| 1,4-Arylation | Rh(I) with sulfoxide-phosphine ligand | 1,3,3-Triarylpropan-1-one | Up to 98% rsc.org |

| [3+2] Cycloaddition | Sc(OTf)₃ with N,N'-dioxide ligand | 1,5-Diazabicyclo[3.3.0]octane | 50–93% mdpi.com |

| [3+2] Cycloaddition | Ag₂CO₃ with chiral phosphoric acid | Phosphonylpyrazoline | 82–95% tandfonline.com |

Exploration of Organocatalytic and Biocatalytic Pathways

The fields of organocatalysis and biocatalysis offer powerful alternatives to traditional metal-based catalysis, often providing improved sustainability, milder reaction conditions, and unique selectivity. wikipedia.orgnih.govnumberanalytics.com

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions. wikipedia.orgnumberanalytics.comuni-giessen.de For α,β-unsaturated ketones, this approach has proven highly effective. Cinchona alkaloid-derived catalysts, for example, have been used for the highly enantioselective sulfa-Michael addition of thiols to enones, achieving yields and enantiomeric excess values of up to >99% with catalyst loadings as low as 0.1 mol%. organic-chemistry.org These catalysts function through a bifunctional mechanism, where different parts of the molecule activate the enone and the nucleophile simultaneously. organic-chemistry.org Future research could adapt these systems for reactions with this compound, exploring a broader range of nucleophiles and catalyst scaffolds to synthesize diverse, optically active products. researchgate.net The integration of organocatalysis with non-classical conditions like microwave irradiation or ball-milling could further enhance reaction efficiency. rsc.org

Biocatalysis employs enzymes or whole-cell systems to perform chemical transformations with exceptional selectivity. nih.govwiley.comnih.gov Ene-reductases (ERs) from the "Old Yellow Enzyme" family are particularly well-suited for the asymmetric reduction of the activated C=C bond in enones. acs.orgresearchgate.net These enzymes offer a green alternative to metal-catalyzed hydrogenations, especially for sterically hindered substrates. acs.org Research has demonstrated that ERs can reduce a wide variety of enones with high stereoselectivity, and combining them with alcohol dehydrogenases (ADHs) allows for the one-pot synthesis of chiral alcohols with multiple stereocenters. acs.org Whole-cell biotransformations, using organisms like Rhizopus arrhizus, have also been used for the enantioselective reduction of chalcones. Future directions include enzyme engineering to tailor substrate specificity for this compound, optimizing cofactor regeneration systems for economic viability, and exploring the biocatalytic potential for other transformations beyond reduction. wiley.comchemrxiv.org

| Catalytic Approach | Catalyst Example | Reaction Type | Key Findings |

| Organocatalysis | Cinchona alkaloid-derived urea | Sulfa-Michael Addition | Up to >99% yield and >99% ee organic-chemistry.org |

| Organocatalysis | 9-Thiourea-9-(deoxy)-epi-hydroquinine | Michael Addition | Up to 97% yield and 99% ee thieme-connect.com |

| Biocatalysis | Ene-reductases (e.g., OYE2-3, NemA) | C=C Double Bond Reduction | High stereoselectivity for sterically demanding enones acs.org |

| Biocatalysis | Rhizopus arrhizus (whole cells) | C=O and C=C Reduction | Enantioselective reduction of chalcones |

Advanced Computational Modeling for Complex Reactivity and Catalyst Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. scirp.orgscirp.org Applying these methods to this compound can provide profound insights into its electronic structure and guide the rational design of catalysts and experiments.

DFT studies on chalcone (B49325) derivatives have been used to calculate global and local reactivity descriptors (e.g., chemical hardness, Fukui functions) and to visualize frontier molecular orbitals (HOMO and LUMO). scirp.orgscirp.orgsci-hub.se This information helps identify the most likely sites for nucleophilic and electrophilic attack, explaining the regioselectivity of reactions. scirp.orgscirp.org For example, analysis of the HOMO-LUMO energy gap can provide information about the molecule's kinetic stability and reactivity. scirp.orgsci-hub.se

Future computational research on this compound could focus on several advanced areas.